2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5OS/c1-2-18-11(8-3-5-9(13)6-4-8)16-17-12(18)20-7-10(19)15-14/h3-6H,2,7,14H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWSWHZXTDMPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group. The final step involves the reaction with hydrazine hydrate to form the acetohydrazide moiety. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and sulfanyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Effects on Anticancer Activity: Electron-withdrawing groups (e.g., nitro in ) enhance cytotoxicity, particularly in melanoma models. The nitro-substituted derivative (Compound 6, ) showed an IC₅₀ of 12.5 μM, outperforming methoxy- and fluoro-substituted analogs . Phenyl vs. Alkyl Groups: The 4-phenyl substitution (as in and ) correlates with broader antimetastatic activity compared to 4-ethyl or 4-allyl derivatives. This may stem from improved lipophilicity and membrane penetration .
Hydrazone Modifications: Benzylidene vs. Indolinone Hydrazones: Benzylidene derivatives (e.g., ) exhibit selective inhibition of cancer cell migration, while indolinone-based hydrazones () show higher cytotoxicity due to intercalation with DNA or kinase inhibition . Substituent Position: The 2-ethoxy group in ’s hydrazone moiety may reduce metabolic degradation compared to unsubstituted benzylidenes, though biological data is lacking .
Sulfonamide Derivatives: Sulfonamide-linked analogs (ZE-5 series, ) show varied solubility and bioavailability compared to hydrazones, though their activity remains underexplored .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS Number: 150536-01-9) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The chemical structure of the compound is characterized by a triazole ring and a sulfanyl group attached to an acetohydrazide moiety. The molecular formula is with a molecular weight of 297.76 g/mol. The compound appears as a powder and is stable at room temperature.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₂ClN₃O₂S |
| Molecular Weight | 297.76 g/mol |
| Appearance | Powder |
| Boiling Point | 524.9 °C |
| Density | 1.44 g/cm³ |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazole family. For instance, derivatives similar to This compound have been evaluated for their antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 expression. Specifically, it has been shown to increase caspase-3 activity significantly in a dose-dependent manner while decreasing mitochondrial membrane potential (MMP) .
- Case Study : In a study evaluating several triazole derivatives, compounds with structural similarities to our target compound exhibited IC50 values ranging from 5.96 μM to 7.90 μM against human tumor cell lines such as K-562 (leukemia), A549 (lung), and PC-3 (prostate) .
Antiviral Activity
The antiviral properties of triazole derivatives have also been explored extensively:
- Mechanism : Compounds within this class have shown inhibitory effects on HIV replication and other viral infections by interfering with viral entry or replication processes.
- Case Study : A related triazole derivative demonstrated significant anti-HIV activity with an EC50 value of 0.0364 μM against MT-4 cells . This suggests that modifications to the triazole structure can enhance antiviral efficacy.
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions starting from readily available phenolic compounds and hydrazines. Key steps include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Final coupling with acetohydrazide to yield the target compound.
Q & A
Q. Key conditions :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Carbon disulfide, KOH, reflux | 70–85% | |
| 2 | Hydrazine hydrate, ethanol, 4–6 h reflux | 75–90% | |
| 3 | 2 N NaOH, 80°C, 2–4 h | 60–81% |
How can structural characterization of this compound be validated using spectroscopic and spectrometric methods?
Q. Basic
- 1H/13C NMR : Confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and ethyl substituents (δ ~1.2–1.4 ppm for CH3, δ ~4.2–4.5 ppm for CH2) .
- HRMS : Verify the molecular ion peak ([M+H]+) with an error margin <5 ppm. For example, a derivative with C15H14ClN4S showed a calculated m/z of 317.0549 vs. observed 317.0576 .
- IR : Identify N–H stretches (~3200 cm⁻¹ for hydrazide) and C=S/C=N bands (~1250–1350 cm⁻¹) .
Advanced : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities. Use 2D NMR (COSY, HSQC) or recrystallization to resolve ambiguities .
What factors influence the efficiency of cyclization reactions during derivative synthesis?
Advanced
Key variables include:
- Base strength : NaOH > KOH for intramolecular cyclization due to faster deprotonation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Temperature : Optimal yields achieved at 80–90°C; higher temperatures promote side reactions (e.g., hydrolysis) .
Case study : Cyclization of 2-{[5-(4-chlorophenyl)-4-ethyl-triazol-3-yl]sulfanyl}acetohydrazide with NaOH at 80°C yielded 81% product vs. 60% at 60°C .
How are enzyme inhibition assays (e.g., α-glucosidase, lipase) designed to evaluate bioactivity?
Q. Advanced
Substrate selection : Use p-nitrophenyl derivatives (e.g., pNPG for α-glucosidase) to quantify hydrolysis via UV-Vis absorbance at 405 nm .
IC50 determination : Pre-incubate the compound with the enzyme, then add substrate and measure residual activity. Data fitting with nonlinear regression (e.g., GraphPad Prism) calculates IC50 .
Controls : Include acarbose (α-glucosidase) and orlistat (lipase) as positive controls .
Example : Compound 2c in showed IC50 = 2.50 µM for lipase inhibition, comparable to orlistat (IC50 = 0.87 µM).
How do substituents on the triazole ring affect biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl) : Enhance enzyme inhibition by increasing electrophilicity at the active site. Derivatives with 4-chlorophenyl showed 3× higher α-glucosidase inhibition vs. unsubstituted analogs .
- Bulkier groups (e.g., morpholine) : Improve antimicrobial activity by enhancing membrane penetration. For instance, morpholine-substituted derivatives inhibited E. coli with MIC = 8 µg/mL vs. 32 µg/mL for simpler analogs .
What strategies address low yields in hydrazide coupling reactions?
Q. Advanced
- Catalysis : Add glacial acetic acid (5 drops) to accelerate Schiff base formation .
- Solvent-free mechanochemistry : Grind reactants in a mortar for 15–20 minutes to improve contact and reduce side products .
- Purification : Use column chromatography (silica gel, CHCl3:MeOH = 7:3) or recrystallization from aqueous ethanol .
How can contradictory bioactivity results between similar derivatives be resolved?
Q. Advanced
- Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to confirm trends .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., α-glucosidase PDB 2ZE0) to identify steric/electronic mismatches .
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
What are the limitations of current synthetic methods for this compound?
Q. Advanced
- Low regioselectivity : Competing cyclization pathways may yield oxadiazoles instead of triazoles. Use directing groups (e.g., methoxybenzyl) to control regiochemistry .
- Scalability : Prolonged reflux (4–6 h) limits large-scale production. Microwave-assisted synthesis reduces time to 30–45 minutes .
How is crystallographic data utilized to confirm molecular structure?
Q. Basic
- Single-crystal X-ray diffraction : Assign absolute configuration using SHELX software .
- ORTEP diagrams : Visualize bond angles and torsional strain; e.g., C–S–C angles near 105° confirm sulfanyl group geometry .
Advanced : Resolve twinning or disorder by refining data with SHELXL (R-factor <5%) .
What computational tools predict the pharmacokinetic properties of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
